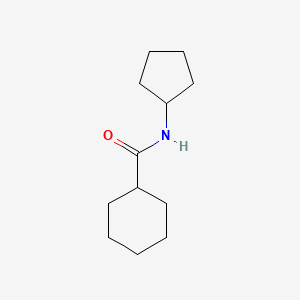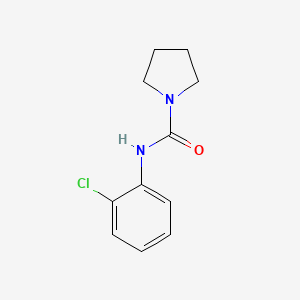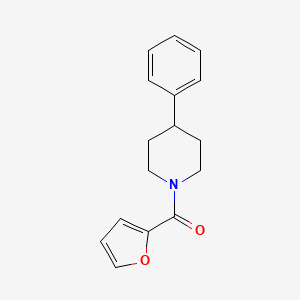
N-cyclopentylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentylcyclohexanecarboxamide (CPCCOEt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological processes such as synaptic plasticity, learning, and memory.
作用機序
N-cyclopentylcyclohexanecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. mGluR1 is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Activation of mGluR1 leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate the protein kinase C (PKC) pathway. N-cyclopentylcyclohexanecarboxamide blocks the activation of mGluR1 by preventing the binding of glutamate to the receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-cyclopentylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-cyclopentylcyclohexanecarboxamide has been shown to reduce pain perception in rats and mice, suggesting that mGluR1 plays a role in pain processing. N-cyclopentylcyclohexanecarboxamide has also been shown to reduce anxiety-like behavior in mice, suggesting that mGluR1 may be involved in anxiety disorders. In addition, N-cyclopentylcyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's, suggesting that mGluR1 may be a potential target for the treatment of these diseases.
実験室実験の利点と制限
N-cyclopentylcyclohexanecarboxamide has several advantages for lab experiments. First, N-cyclopentylcyclohexanecarboxamide is a selective antagonist of mGluR1, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Second, N-cyclopentylcyclohexanecarboxamide is relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of N-cyclopentylcyclohexanecarboxamide in lab experiments. For example, N-cyclopentylcyclohexanecarboxamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, N-cyclopentylcyclohexanecarboxamide may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-cyclopentylcyclohexanecarboxamide in neuroscience research. First, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other physiological processes such as circadian rhythm, addiction, and social behavior. Second, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). Third, N-cyclopentylcyclohexanecarboxamide may be used in combination with other drugs or therapies to enhance its effectiveness in treating neurological disorders. Overall, N-cyclopentylcyclohexanecarboxamide has significant potential for further research and development in the field of neuroscience.
合成法
The synthesis of N-cyclopentylcyclohexanecarboxamide involves the reaction of cyclopentylmagnesium bromide with cyclohexanecarboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain N-cyclopentylcyclohexanecarboxamide as a white solid. The yield of this synthesis method is around 50%, and the purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-cyclopentylcyclohexanecarboxamide has been extensively used in neuroscience research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, N-cyclopentylcyclohexanecarboxamide has been used to study the involvement of mGluR1 in pain perception, anxiety, and depression. N-cyclopentylcyclohexanecarboxamide has also been used to investigate the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-cyclopentylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMNKZNPVXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylcyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)



![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)




![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)